molecular formula C7H6KNO2 B14096875 Potassium 2-(pyridin-2-yl)acetate

Potassium 2-(pyridin-2-yl)acetate

Cat. No.: B14096875
M. Wt: 175.23 g/mol
InChI Key: JAFBEDUWMIRLAM-UHFFFAOYSA-M
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Description

Potassium 2-(pyridin-2-yl)acetate is an organic compound that features a pyridine ring attached to an acetate group, with potassium as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-(pyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-(pyridin-2-yl)acetic acid with potassium hydroxide. The reaction typically takes place in an aqueous medium, where the acid reacts with the base to form the potassium salt.

Another method involves the use of potassium carbonate as a base. In this process, 2-(pyridin-2-yl)acetic acid is dissolved in a suitable solvent, such as methanol or ethanol, and potassium carbonate is added. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Typically, the reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ethanol.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in various functionalized pyridine compounds.

Scientific Research Applications

Potassium 2-(pyridin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of potassium 2-(pyridin-2-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Potassium 2-(pyridin-2-yl)acetate can be compared with other similar compounds, such as:

    Potassium 2-(pyridin-3-yl)acetate: Similar structure but with the pyridine ring attached at the 3-position.

    Potassium 2-(pyridin-4-yl)acetate: Pyridine ring attached at the 4-position.

    Potassium 2-(quinolin-2-yl)acetate: Features a quinoline ring instead of pyridine.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and materials science. Further research into its applications and mechanisms of action will continue to uncover new opportunities for its use.

Properties

Molecular Formula

C7H6KNO2

Molecular Weight

175.23 g/mol

IUPAC Name

potassium;2-pyridin-2-ylacetate

InChI

InChI=1S/C7H7NO2.K/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);/q;+1/p-1

InChI Key

JAFBEDUWMIRLAM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=NC(=C1)CC(=O)[O-].[K+]

Origin of Product

United States

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